

# structure-activity relationship (SAR) studies of 5-Methylpyrimidine-2-carboxylic acid derivatives

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## Compound of Interest

Compound Name: 5-Methylpyrimidine-2-carboxylic acid

Cat. No.: B1354993

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## Comparative Analysis of Pyrimidine Derivatives: A Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrimidine derivatives, with a focus on anticancer and enzyme inhibitory activities. While direct comprehensive SAR studies on **5-methylpyrimidine-2-carboxylic acid** derivatives are limited in the public domain, this document synthesizes data from structurally related pyrimidine compounds to infer potential SAR trends and guide future research and drug design efforts.

## Comparative Biological Activity of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. The following tables summarize the *in vitro* activity of various pyrimidine derivatives against different cancer cell lines and enzymes, providing a basis for understanding their SAR.

# Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines

Compound ID	Scaffold	R1	R2	R3	Cancer Cell Line	IC50 (µM)	Reference
3b	Pyrimidine	4-chlorophenyl	H	H	PC3 (Prostate)	21	[1]
3d	Pyrimidine	4-methoxyphenyl	H	H	PC3 (Prostate)	17	[1]
3i	Pyrimidine	4-nitrophenyl	H	H	PC3 (Prostate)	37	[1]
4	Pyrido[2,3-d]pyrimidine	-	-	-	MCF-7 (Breast)	0.57	[2]
11	Pyrido[2,3-d]pyrimidine	-	-	-	MCF-7 (Breast)	1.31	[2]
4	Pyrido[2,3-d]pyrimidine	-	-	-	HepG2 (Liver)	1.13	[2]
11	Pyrido[2,3-d]pyrimidine	-	-	-	HepG2 (Liver)	0.99	[2]
11e	Pyrimidine-5-carbonitrile	-	-	-	HCT-116 (Colon)	1.14	[3]

	Pyrimidin					
11e	e-5-carbonitrile	-	-	MCF-7 (Breast)	1.54	[3]
6c	2-thio-pyrimidine	-	-	MCF-7 (Breast)	37.7 ± 3.6	[4]
10b	Pyrimidin e-2,4-dione	-	-	MCF-7 (Breast)	31.8 ± 2.0	[4]

#### Summary of SAR for Anticancer Activity:

- Substitution on Phenyl Ring: For the pyrimidine derivatives studied, substitution on a phenyl ring attached to the core can significantly impact cytotoxicity. For instance, a 4-methoxy substitution (compound 3d) on the benzylidene moiety resulted in higher potency against PC3 cells compared to a 4-chloro (compound 3b) or 4-nitro (compound 3i) substitution.[1]
- Fused Ring Systems: Fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidines, demonstrate potent cytotoxicity against both MCF-7 and HepG2 cell lines, with IC50 values in the sub-micromolar to low micromolar range.[2]
- Carbonitrile Moiety: The presence of a carbonitrile group at the 5-position of the pyrimidine ring, as seen in pyrimidine-5-carbonitrile derivatives, is associated with potent anti-proliferative activity.[3]

## Enzyme Inhibitory Activity of Pyrimidine Derivatives

Compound ID	Scaffold	Target Enzyme	IC50 (µM)	Reference
4	Pyrido[2,3-d]pyrimidine	PIM-1 Kinase	-	[2]
11e	Pyrimidine-5-carbonitrile	VEGFR-2	0.61 ± 0.01	[3]
12b	Pyrimidine-5-carbonitrile	VEGFR-2	0.53 ± 0.07	[3]
6c	2-thio-pyrimidine	EGFR-TK	0.9 ± 0.03	[4]
10b	Pyrimidine-2,4-dione	EGFR-TK	0.7 ± 0.02	[4]
3b	Pyrimidine-5-carbonitrile	COX-2	0.20 ± 0.01	[5]
5b	Pyrimidine-5-carbonitrile	COX-2	0.18 ± 0.01	[5]
5d	Pyrimidine-5-carbonitrile	COX-2	0.16 ± 0.01	[5]

#### Summary of SAR for Enzyme Inhibition:

- Kinase Inhibition:** Pyrimidine derivatives are effective inhibitors of various kinases. Pyrido[2,3-d]pyrimidines have been identified as PIM-1 kinase inhibitors.[2] Pyrimidine-5-carbonitriles show potent inhibition of VEGFR-2, while 2-thio-pyrimidines and pyrimidine-2,4-diones are effective against EGFR-TK.[3][4]
- COX-2 Inhibition:** Pyrimidine-5-carbonitrile derivatives bearing various sulphonamide phenyl moieties have demonstrated potent and selective inhibition of COX-2, with IC50 values comparable to the standard drug Celecoxib.[5]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyrimidine

derivatives.

## Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Protocol:

- Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of  $5 \times 10^4$  cells/well and incubated for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.[2]
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, and 100  $\mu$ M) and incubated for a further 48 hours.[2]
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
- Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC<sub>50</sub> value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

## In Vitro Kinase Inhibition Assay (Example: EGFR Tyrosine Kinase)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

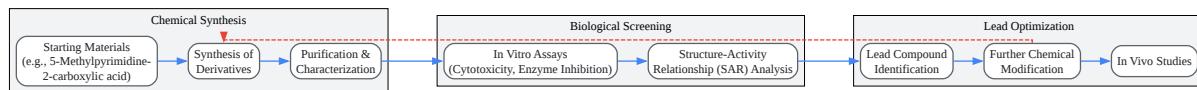
Protocol:

- Incubation: The EGFR kinase and its substrate are incubated with the test compounds in an enzymatic buffer for 5 minutes.[4]
- Reaction Initiation: ATP is added to the mixture to start the enzymatic reaction, which proceeds for 30 minutes at room temperature.[4]

- Reaction Termination: The reaction is stopped by the addition of a detection reagent containing EDTA.[4]
- Detection: The detection step continues for 1 hour.
- Data Analysis: The IC<sub>50</sub> values are calculated using appropriate software, such as GraphPad Prism.[4]

## Visualizations

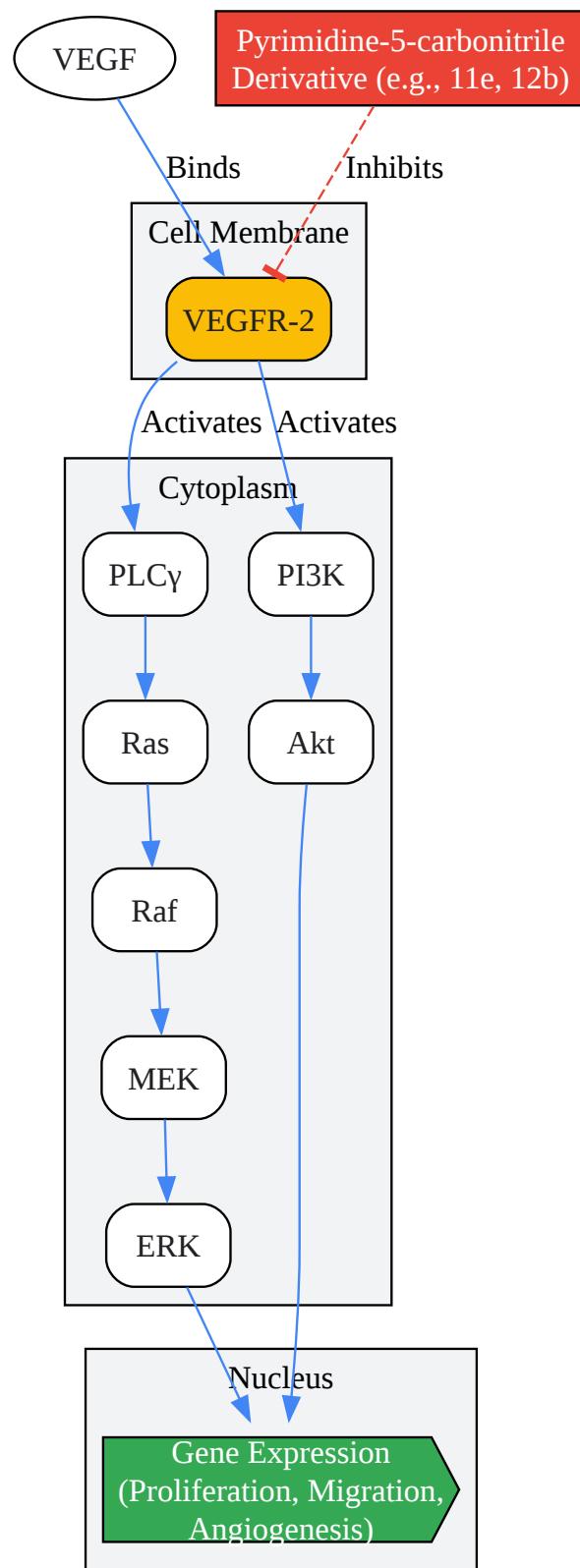
### Experimental Workflow for SAR Studies



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Caption: A generalized workflow for the synthesis and evaluation of novel pyrimidine derivatives.

## VEGFR-2 Signaling Pathway Inhibition



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Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine-5-carbonitrile derivatives.

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